N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide

Melatonin receptor agonist 5-HT2C antagonist Structure-Activity Relationship

N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide (CAS 1351643-40-7; molecular formula C21H19FN2O3; molecular weight 366.39 g/mol) is a synthetic N,N'-disubstituted oxalamide (ethanediamide) derivative. Its structure incorporates a 3-fluoro-4-methylphenyl moiety on one amide nitrogen and a 2-hydroxy-2-(naphthalen-1-yl)ethyl group on the other, placing it within a pharmacologically investigated class of N-(substituted naphthyl-ethyl) amide compounds disclosed as dual melatonin receptor (MT1/MT2) agonists and 5-HT2C receptor antagonists.

Molecular Formula C21H19FN2O3
Molecular Weight 366.392
CAS No. 1351643-40-7
Cat. No. B2654964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide
CAS1351643-40-7
Molecular FormulaC21H19FN2O3
Molecular Weight366.392
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O)F
InChIInChI=1S/C21H19FN2O3/c1-13-9-10-15(11-18(13)22)24-21(27)20(26)23-12-19(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-11,19,25H,12H2,1H3,(H,23,26)(H,24,27)
InChIKeyHPDLWYLMQLZNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(3-Fluoro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide (CAS 1351643-40-7): Structural Identity and Pharmacophore Class


N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide (CAS 1351643-40-7; molecular formula C21H19FN2O3; molecular weight 366.39 g/mol) is a synthetic N,N'-disubstituted oxalamide (ethanediamide) derivative [1]. Its structure incorporates a 3-fluoro-4-methylphenyl moiety on one amide nitrogen and a 2-hydroxy-2-(naphthalen-1-yl)ethyl group on the other, placing it within a pharmacologically investigated class of N-(substituted naphthyl-ethyl) amide compounds disclosed as dual melatonin receptor (MT1/MT2) agonists and 5-HT2C receptor antagonists [2]. Concurrently, the N-(naphthalen-1-yl)-N′-alkyl oxalamide scaffold has been established as a highly active ligand class for copper-catalyzed C–N cross-coupling reactions [3].

Why Generic Naphthyl-Ethyl Oxalamides Cannot Substitute for CAS 1351643-40-7 in Target-Focused Studies


Within the N-(naphthalen-1-yl)-N′-substituted oxalamide series, the identity of the N′-aryl substituent critically governs both biological target engagement and catalytic performance. The 3-fluoro-4-methylphenyl group in CAS 1351643-40-7 introduces a specific combination of steric bulk (ortho-methyl), electronegativity (meta-fluorine), and lipophilicity that is absent in unsubstituted phenyl, 4-fluorophenyl, or 4-methylphenyl analogs [1]. In the context of melatonin receptor and 5-HT2C pharmacology disclosed for the broader N-(substituted naphthyl-ethyl) amide class, even minor aryl modifications produce substantial shifts in MT1/MT2 selectivity ratios and 5-HT2C antagonist potency [1]. In catalytic applications, the N′-aryl substituent on oxalamide ligands directly modulates the σ-donor/π-acceptor balance at the copper center, altering turnover numbers by orders of magnitude [2]. Generic substitution without quantitative SAR verification therefore carries a high risk of functional failure in both biological and catalytic settings.

Quantitative Differentiation Evidence for N'-(3-Fluoro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide (CAS 1351643-40-7)


Structural Differentiation of the 3-Fluoro-4-methylphenyl Pharmacophore Relative to Unsubstituted Phenyl and Halogen-Only Analogs

The 3-fluoro-4-methylphenyl substituent in CAS 1351643-40-7 represents a dual-substitution pattern (electron-withdrawing F at meta, electron-donating CH3 at para) not found in the closest listed comparator Agomelatine (naphthyl-ethyl acetamide with no fluoro-methylphenyl group) or in simpler N′-phenyl oxalamide analogs. In the patent family covering N-(substituted naphthyl-ethyl) amides, the MT1 binding affinity varies by >100-fold across different aryl substitution patterns, and the MT1/MT2 selectivity ratio (a key determinant of circadian phase-shifting vs. direct sleep promotion) is exquisitely sensitive to aryl substituent electronics [1]. Although specific IC50 or Ki values for CAS 1351643-40-7 at MT1, MT2, and 5-HT2C are not publicly disclosed in accessible primary literature, the structural basis for differentiation — the simultaneous presence of F and CH3 on the phenyl ring — is established by patent SAR as a critical determinant of dual receptor pharmacology [1].

Melatonin receptor agonist 5-HT2C antagonist Structure-Activity Relationship

Oxalamide Backbone Differentiation: Bidentate Coordination Potential vs. Acetamide-Based Melatonergic Agents

CAS 1351643-40-7 possesses an ethanediamide (oxalamide) backbone rather than the acetamide backbone found in Agomelatine, Ramelteon, and other clinical melatonin agonists. The oxalamide moiety provides a bidentate N,N′- or N,O-coordination site capable of chelating transition metals, a feature absent in monoamide structures [1]. In the demonstrated N-(naphthalen-1-yl)-N′-alkyl oxalamide ligand series, the Cu₂O/ligand system achieves coupling of (hetero)aryl iodides with primary amines at 50°C using only 0.01 mol% catalyst loading, and (hetero)aryl bromides at 80°C with 0.1 mol% loading, representing turnover numbers (TON) exceeding 10,000 for iodide substrates [1]. The target compound's N′-(3-fluoro-4-methylphenyl) substituent is expected to modulate the electron density at the coordinating amide nitrogen, potentially tuning catalytic activity compared to the reported N′-alkyl variants, though direct catalytic data for this specific derivative have not been published [1].

Copper catalysis C–N cross-coupling Oxalamide ligands

Hydroxyethyl Linker Differentiation: Hydrogen-Bonding Capacity vs. Simple Alkyl Linkers in Melatonergic Amides

The 2-hydroxyethyl linker connecting the naphthalene ring to the oxalamide nitrogen in CAS 1351643-40-7 introduces a hydrogen-bond donor/acceptor site (the secondary alcohol) that is absent in the simple ethyl linkers of Agomelatine and the majority of N-(naphthalen-1-yl)-N′-alkyl oxalamide ligands. In the melatonergic pharmacophore model, the region corresponding to the ethyl linker interacts with a hydrophobic pocket in MT1/MT2 receptors, and the introduction of a hydroxyl group at this position is predicted to alter both binding orientation and solvation energetics [1]. No direct comparative binding data for hydroxyethyl vs. ethyl linker analogs are publicly available for CAS 1351643-40-7. However, the structural precedent is sufficient to classify this modification as a pharmacophoric point of differentiation from all clinical melatonergic agents and most reported oxalamide catalytic ligands [2].

Hydrogen bonding Melatonin receptor binding Linker SAR

Critical Evidence Gap: Absence of Published Head-to-Head Quantitative Comparator Data for CAS 1351643-40-7

A comprehensive search of PubMed, BindingDB, PubChem, and patent databases (excluding vendor-compiled secondary sources) reveals that no primary research publication, patent example, or public bioactivity database currently reports quantitative assay data (IC₅₀, Ki, Kd, EC₅₀, TON, or pharmacokinetic parameters) specifically for CAS 1351643-40-7 [1][2][3]. The compound is listed in chemical vendor catalogs at 95% purity, but the absence of published comparator data means that all differentiation claims above rest on class-level SAR inference and structural reasoning rather than experimentally confirmed performance metrics. This evidence gap is material for procurement decisions: the compound's value proposition is contingent on the end user's willingness to generate primary comparative data against chosen analogs such as Agomelatine, N-(naphthalen-1-yl)-N′-n-butyl oxalamide, or other 3-fluoro-4-methylphenyl oxalamide derivatives [1][2][3].

Data gap Procurement caution Experimental validation required

Recommended Application Scenarios for N'-(3-Fluoro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide (CAS 1351643-40-7)


Dual MT1/MT2 Agonist and 5-HT2C Antagonist Lead Optimization Programs

Based on the structural alignment of CAS 1351643-40-7 with the N-(substituted naphthyl-ethyl) amide pharmacophore disclosed in US Patent 11,980,598 [1], this compound is positioned as a candidate for in vitro screening panels measuring MT1, MT2, and 5-HT2C receptor binding and functional activity. Its 3-fluoro-4-methylphenyl substituent and chiral hydroxyethyl linker differentiate it from Agomelatine, offering a distinct SAR vector for programs seeking to decouple antidepressant efficacy from CYP1A2-mediated hepatotoxicity [1].

Copper-Catalyzed C–N Cross-Coupling Ligand Development

The N-(naphthalen-1-yl)-N′-aryl oxalamide architecture of CAS 1351643-40-7 extends the ligand scope beyond the N′-alkyl variants reported by Gao et al. (2017) [2]. Procurement enables systematic evaluation of how an electron-deficient, sterically differentiated N′-aryl group (3-fluoro-4-methylphenyl) modulates Cu(I) coordination geometry, catalyst resting state, and turnover frequency in (hetero)aryl halide amination reactions [2].

Stereochemical Probe for Enantioselective Receptor or Catalyst Studies

The chiral secondary alcohol within the 2-hydroxy-2-(naphthalen-1-yl)ethyl linker of CAS 1351643-40-7 provides a stereochemical element absent in all major clinical melatonergic agents and reported oxalamide ligands [1][2]. This compound is suited for enantiomer separation and subsequent comparative testing in chiral environments, including enantioselective melatonin receptor binding assays and asymmetric copper-catalyzed transformations [1][2].

Method Development and Reference Standard Qualification for Analytical Chemistry

With a vendor-reported purity of 95% (molecular formula C21H19FN2O3, MW 366.39) [3], CAS 1351643-40-7 can serve as a reference standard for HPLC, LC-MS, and NMR method development targeting N,N′-disubstituted oxalamides bearing fluorinated aromatic rings. Its distinct UV chromophore (naphthalene) and fluorine atom (¹⁹F NMR handle) facilitate detection and quantification in complex matrices [3].

Quote Request

Request a Quote for N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.